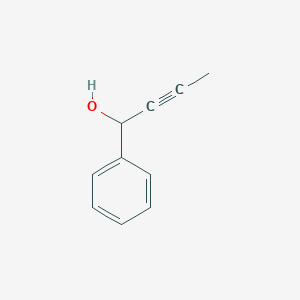

1-Phenyl-2-butyn-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H10O |

|---|---|

Molekulargewicht |

146.19 g/mol |

IUPAC-Name |

1-phenylbut-2-yn-1-ol |

InChI |

InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,1H3 |

InChI-Schlüssel |

UUZRIAGCTHKQSP-UHFFFAOYSA-N |

Kanonische SMILES |

CC#CC(C1=CC=CC=C1)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

1-Phenyl-2-butyn-1-ol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-butyn-1-ol is a secondary propargylic alcohol with the chemical formula C₁₀H₁₀O. Its structure, featuring a phenyl group and a butynyl chain attached to a hydroxyl-bearing carbon, makes it a versatile building block in organic synthesis. The presence of the hydroxyl group and the carbon-carbon triple bond allows for a variety of chemical transformations, positioning it as a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis based on analogous compounds, and an exploration of its potential, yet currently undocumented, biological activities.

Physical and Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on computed data and comparison with its lower homolog, 1-phenyl-2-propyn-1-ol.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Computed) | 1-Phenyl-2-propyn-1-ol (Experimental) |

| Molecular Formula | C₁₀H₁₀O[1] | C₉H₈O[2] |

| Molecular Weight | 146.19 g/mol [1] | 132.16 g/mol [2] |

| CAS Number | 32398-66-6[1] | 4187-87-5[2] |

| Melting Point | Not available | 22-23 °C[2] |

| Boiling Point | Not available | 135-136 °C at 13 mmHg[2] |

| Density | Not available | 1.087 g/mL at 25 °C[2] |

| Refractive Index | Not available | n20/D 1.549[2] |

| Solubility | Insoluble in water (predicted) | Soluble in methanol[2] |

| XLogP3 | 1.9[1] | Not available |

| Hydrogen Bond Donor Count | 1[1] | 1 |

| Hydrogen Bond Acceptor Count | 1[1] | 1 |

Spectral Data:

-

¹³C NMR and GC-MS data for this compound are indicated to be available in the PubChem database.[1]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound via Grignard Reaction.

Materials:

-

Benzaldehyde

-

1-Butyne

-

Ethylmagnesium bromide (or magnesium turnings and ethyl bromide)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Petroleum ether

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), prepare butynylmagnesium bromide. This can be achieved by bubbling 1-butyne through a solution of ethylmagnesium bromide in anhydrous THF at 0 °C, or by the reaction of 1-butyne with a Grignard reagent prepared in situ from magnesium turnings and ethyl bromide.

-

Reaction with Benzaldehyde: To the freshly prepared butynylmagnesium bromide solution in THF at 0 °C, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Monitoring and Work-up: Allow the reaction mixture to stir at 0 °C for one hour and then let it warm to room temperature, stirring for an additional 6-19 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extraction and Purification: Dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound.[3]

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary alcohol and the internal alkyne.

1. Reactions of the Hydroxyl Group:

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-phenyl-2-butyn-1-one, using standard oxidizing agents.

-

Esterification and Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under basic conditions.

2. Reactions of the Alkyne Group:

-

Reduction: The triple bond can be partially reduced to a cis- or trans-alkene, or fully reduced to an alkane, depending on the choice of catalyst and reaction conditions.

-

Meyer-Schuster Rearrangement: Like other propargyl alcohols, this compound can undergo acid-catalyzed rearrangement to form an α,β-unsaturated ketone.

-

Cyclization Reactions: The alkyne functionality can participate in various cyclization reactions to form heterocyclic compounds, which are of significant interest in medicinal chemistry.

Logical Workflow for Chemical Transformations:

Caption: Potential Chemical Transformations of this compound.

Potential Biological Activity and Future Directions

There is currently no specific information available in the scientific literature regarding the biological activity or pharmacological properties of this compound. However, the broader class of aryl propargyl alcohols has been investigated for various biological activities. For instance, some propargyl alcohols and their derivatives have been explored for their potential as anticancer agents. The structural motifs present in this compound, namely the phenyl ring and the propargylic alcohol, are found in a variety of biologically active molecules.

Hypothetical Signaling Pathway Involvement:

Given the lack of direct evidence, any discussion of signaling pathway involvement is purely speculative. However, based on the activities of other structurally related compounds, one could hypothesize potential interactions with pathways involved in cell proliferation or apoptosis. For example, some small molecules containing aromatic and alcohol functionalities have been shown to interact with protein kinases or other enzymes involved in cellular signaling.

Workflow for Biological Evaluation:

To elucidate the potential biological activity of this compound, a systematic screening approach would be necessary.

Caption: A General Workflow for the Biological Evaluation of this compound.

Future research should focus on the synthesis of this compound and its derivatives, followed by a comprehensive evaluation of their biological activities. This could include screening against a panel of cancer cell lines, testing for antimicrobial activity, and investigating their effects on key enzymes and signaling pathways. Such studies would be instrumental in determining the potential of this compound as a lead for drug discovery.

Conclusion

This compound is a chemical entity with significant potential as a synthetic intermediate. While its physical and chemical properties are not yet fully characterized experimentally, reasonable estimations can be made based on computational data and analogous compounds. The primary challenge and opportunity for future research lie in the exploration of its biological activities. A systematic investigation into its pharmacological profile could unveil novel therapeutic applications for this and related propargyl alcohols, thereby contributing to the development of new medicines.

References

An In-depth Technical Guide to 1-Phenyl-2-butyn-1-ol: IUPAC Nomenclature and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-phenyl-2-butyn-1-ol, a propargyl alcohol of significant interest in organic synthesis and medicinal chemistry. The document details its correct IUPAC nomenclature, elucidates its chemical structure through a combination of spectroscopic techniques, and provides established experimental protocols for its synthesis and characterization.

IUPAC Name and Chemical Structure

The unequivocally correct IUPAC name for the compound commonly referred to as this compound is 1-phenylbut-2-yn-1-ol .[1] The name systematically describes a four-carbon butyne chain where the triple bond is located at the second carbon. A phenyl group and a hydroxyl group are both substituted at the first carbon position.

The chemical structure of 1-phenylbut-2-yn-1-ol is depicted below:

Chemical Structure of 1-phenylbut-2-yn-1-ol

Molecular Formula: C₁₀H₁₀O

CAS Number: 32398-66-6[1]

Structure Elucidation via Spectroscopic Analysis

The structural confirmation of 1-phenylbut-2-yn-1-ol is achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 1-phenylbut-2-yn-1-ol exhibits distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OH | Variable | Singlet (broad) | 1H | N/A |

| Phenyl-H | 7.25-7.50 | Multiplet | 5H | N/A |

| -CH(OH)- | ~5.4 | Quartet | 1H | ~2.2 Hz |

| -CH₃ | ~1.8 | Doublet | 3H | ~2.2 Hz |

Note: The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The approximate chemical shifts for each carbon atom in 1-phenylbut-2-yn-1-ol are presented below.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (-CH(OH)-) | ~65 |

| C2 (-C≡) | ~85 |

| C3 (≡C-) | ~80 |

| C4 (-CH₃) | ~4 |

| C-ipso (Phenyl) | ~140 |

| C-ortho (Phenyl) | ~126 |

| C-meta (Phenyl) | ~128 |

| C-para (Phenyl) | ~128 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 1-phenylbut-2-yn-1-ol are detailed in the following table.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Alcohol (-OH) | O-H stretch | 3600-3200 (broad) |

| Alkyne (-C≡C-) | C≡C stretch | 2260-2100 (weak) |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Aromatic Ring | C-H stretch | 3100-3000 |

| Aromatic Ring | C-H bend (out-of-plane) | 900-675 |

| Alkyl (-CH₃) | C-H stretch | 2975-2850 |

Experimental Protocols

Synthesis of 1-phenylbut-2-yn-1-ol

A common and effective method for the synthesis of 1-phenylbut-2-yn-1-ol is the nucleophilic addition of a 1-propynyl Grignard reagent to benzaldehyde (B42025).

Reaction Scheme:

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

1-Propyne

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of ethyl bromide in anhydrous diethyl ether to initiate the formation of the Grignard reagent (ethylmagnesium bromide).

-

Formation of the Acetylide: Bubble 1-propyne gas through the solution of ethylmagnesium bromide. The ethyl Grignard will deprotonate the terminal alkyne to form the 1-propynylmagnesium bromide.

-

Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of benzaldehyde in anhydrous diethyl ether from the dropping funnel.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Prepare a solution of the purified 1-phenylbut-2-yn-1-ol in deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of a thin film of the purified product on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of 1-phenylbut-2-yn-1-ol from its spectroscopic data follows a logical progression.

Caption: Logical workflow for the synthesis, purification, and structural elucidation of 1-phenylbut-2-yn-1-ol.

References

In-Depth Technical Guide: Characterization of 1-Phenylbut-2-yn-1-ol (CAS Number: 32398-66-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for 1-phenylbut-2-yn-1-ol, a propargyl alcohol derivative with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of experimental data in public domains, this document incorporates predicted spectroscopic data alongside established physicochemical properties to offer a thorough profile of the compound.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 32398-66-6 | [1] |

| IUPAC Name | 1-phenylbut-2-yn-1-ol | [1] |

| Synonyms | (+/-)-1-phenyl-2-butyn-1-ol, 1-phenylbutynol | [2] |

| Molecular Formula | C₁₀H₁₀O | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Canonical SMILES | CC#CC(C1=CC=CC=C1)O | [1] |

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic characteristics of 1-phenylbut-2-yn-1-ol.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| Appearance | Predicted: Colorless to pale yellow liquid | Based on similar phenylalkynol compounds. |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Solubility | Predicted: Soluble in organic solvents | Such as ethanol, methanol, and chloroform. |

| LogP | 1.74330 | Predicted value. |

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.30 | m | 5H | Ar-H |

| 5.45 | q | 1H | CH (OH) |

| 2.50 | s | 1H | OH |

| 1.85 | d | 3H | CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 141.5 | Ar-C (ipso) |

| 128.8 | Ar-C H |

| 128.5 | Ar-C H |

| 126.5 | Ar-C H |

| 85.0 | C ≡C-CH₃ |

| 80.0 | C≡C -CH₃ |

| 65.0 | C H(OH) |

| 3.5 | C H₃ |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3300 (broad) | O-H stretch (alcohol) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2980 - 2850 | C-H stretch (aliphatic) |

| ~2250 | C≡C stretch (alkyne) |

| 1600, 1490, 1450 | C=C stretch (aromatic ring) |

| ~1100 | C-O stretch (alcohol) |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 146 | [M]⁺ (Molecular Ion) |

| 131 | [M - CH₃]⁺ |

| 117 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Synthesis of 1-Phenylbut-2-yn-1-ol

This protocol is adapted from the synthesis of a structurally similar compound, (±)-1-phenyl-2-propyn-1-ol.[3]

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297)

-

Hexanes

-

Argon gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation of the Alkynyllithium Reagent:

-

In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 1-butyne (1.2 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium butynide.

-

-

Reaction with Benzaldehyde:

-

To the cold solution of lithium butynide, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise via syringe.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexanes/ethyl acetate gradient to yield 1-phenylbut-2-yn-1-ol.

-

Visualizations

Synthesis Workflow

Caption: Synthesis of 1-phenylbut-2-yn-1-ol.

Potential Biological Activities and Signaling Pathways (Hypothetical)

While no specific biological activities have been reported for 1-phenylbut-2-yn-1-ol, its structural motifs—a phenyl group and a propargyl alcohol moiety—are present in compounds with known pharmacological effects. Phenylpropanoid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[4][5] Propargyl alcohols are also important intermediates in the synthesis of various pharmaceuticals.[6][7]

Based on these structural similarities, it is hypothesized that 1-phenylbut-2-yn-1-ol could potentially modulate inflammatory pathways. A plausible, yet unproven, mechanism could involve the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway.

Hypothetical Anti-Inflammatory Signaling Pathway

Caption: Hypothetical inhibition of the NF-κB pathway.

Disclaimer: The biological activities and signaling pathways described above are purely hypothetical and based on the structural characteristics of 1-phenylbut-2-yn-1-ol. Further experimental validation is required to confirm these potential effects.

References

- 1. 1-Phenyl-2-butyn-1-ol | C10H10O | CID 11819186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+/-)-1-phenyl-2-butyn-1-ol | CAS#:32398-66-6 | Chemsrc [chemsrc.com]

- 3. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 4. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Propargyl alcohol (107-19-7) at Nordmann - nordmann.global [nordmann.global]

- 7. rawsource.com [rawsource.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Phenyl-2-butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-phenyl-2-butyn-1-ol. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established NMR principles and spectral data from analogous compounds. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of this compound and related molecules.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as follows:

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) is summarized in Table 1. Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 1. Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | Multiplet | 5H | Aromatic protons (H2', H3', H4', H5', H6') |

| ~5.4 | Singlet/Broad Singlet | 1H | Methine proton (H1) |

| ~2.5 | Broad Singlet | 1H | Hydroxyl proton (OH) |

| ~1.9 | Singlet | 3H | Methyl protons (H4') |

Spectral Interpretation:

-

Aromatic Protons (H2', H3', H4', H5', H6'): The five protons on the phenyl ring are expected to appear as a complex multiplet in the range of 7.3-7.5 ppm. The ortho protons (H2', H6') are generally the most deshielded, followed by the para (H4') and meta (H3', H5') protons.

-

Methine Proton (H1): The proton attached to the carbon bearing the hydroxyl group and the phenyl ring (C1) is a methine proton. Its chemical shift is significantly downfield due to the deshielding effects of the adjacent phenyl ring and the electronegative oxygen atom. It is expected to appear as a singlet or a very finely split multiplet due to long-range coupling with the methyl protons, though this is often not resolved.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and may not show coupling to adjacent protons due to rapid chemical exchange.

-

Methyl Protons (H4'): The three protons of the methyl group at the end of the butynyl chain are expected to appear as a sharp singlet around 1.9 ppm. The sp-hybridized carbons of the alkyne do not have any attached protons for coupling.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is presented in Table 2.

Table 2. Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~141 | C1' (ipso-carbon) |

| ~128.5 | C3'/C5' (meta-carbons) |

| ~128.0 | C4' (para-carbon) |

| ~126.5 | C2'/C6' (ortho-carbons) |

| ~85 | C2 or C3 (alkynyl carbons) |

| ~80 | C3 or C2 (alkynyl carbons) |

| ~65 | C1 (methine carbon) |

| ~4 | C4' (methyl carbon) |

Spectral Interpretation:

-

Aromatic Carbons: The phenyl group will show four distinct signals. The ipso-carbon (C1'), attached to the rest of the molecule, is typically deshielded and appears around 141 ppm. The other aromatic carbons will appear in the typical aromatic region of 125-130 ppm.

-

Alkynyl Carbons (C2, C3): The two sp-hybridized carbons of the alkyne moiety will have characteristic chemical shifts in the range of 80-85 ppm.

-

Methine Carbon (C1): The carbon atom bonded to the hydroxyl group and the phenyl ring is expected to have a chemical shift of approximately 65 ppm due to the influence of the electronegative oxygen atom.

-

Methyl Carbon (C4'): The terminal methyl carbon is the most shielded carbon and is predicted to appear at a low chemical shift, around 4 ppm.

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1 Sample Preparation

-

Weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

4.2 ¹H NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay (d1): 1 second

-

Number of Scans: 16

-

-

Processing:

-

Apply a Fourier transform with a line broadening of 0.3 Hz.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals.

-

4.3 ¹³C NMR Spectroscopy

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Processing:

-

Apply a Fourier transform with a line broadening of 1-2 Hz.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Logical Workflow for Spectral Analysis

The process of analyzing the NMR spectra of this compound can be visualized as a logical workflow.

This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound. For definitive structural confirmation, it is always recommended to acquire and analyze experimental data and, if necessary, employ two-dimensional NMR techniques such as COSY, HSQC, and HMBC for unambiguous signal assignments.

Infrared (IR) spectroscopy of 1-Phenyl-2-butyn-1-ol

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Phenyl-2-butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of this compound, a bifunctional organic molecule featuring a phenyl group, an internal alkyne, and a secondary alcohol. Understanding the IR spectral characteristics of this compound is crucial for its identification, purity assessment, and elucidation of its involvement in chemical reactions.

Predicted Infrared Spectral Data

The key functional groups and their expected IR absorption ranges are:

-

Alcohol (O-H and C-O): The presence of a hydroxyl group gives rise to a strong, broad absorption band for the O-H stretch, typically observed in the 3500-3200 cm⁻¹ region due to hydrogen bonding.[1][2] The C-O stretching vibration is expected to appear as a strong band in the 1260-1050 cm⁻¹ range.[1][3]

-

Internal Alkyne (-C≡C-): The carbon-carbon triple bond stretch of an internal alkyne results in a weak to medium absorption band in the 2260-2100 cm⁻¹ region.[4] The intensity of this peak can be variable, and in some cases, it may be very weak.[5]

-

Aromatic Ring (Phenyl Group): The phenyl group exhibits multiple characteristic bands. These include C-H stretching vibrations for the sp² hybridized carbons, which typically appear above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[6][7] In-ring C=C stretching vibrations are expected to produce medium to weak bands in the 1600-1450 cm⁻¹ region.[5] Strong C-H out-of-plane bending bands can also be observed in the 900-675 cm⁻¹ range, which can be indicative of the substitution pattern on the aromatic ring.

-

Aliphatic C-H Bonds: The molecule also contains sp³ hybridized carbons. The C-H stretching vibrations from these bonds are expected to appear in the 3000-2850 cm⁻¹ region.[6][7]

Summary of Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |

| 3500-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100-3000 | Aromatic C-H stretch | Medium to Weak |

| 3000-2850 | Aliphatic C-H stretch | Medium |

| 2260-2100 | -C≡C- stretch (internal alkyne) | Weak to Medium |

| 1600-1450 | Aromatic C=C stretch (in-ring) | Medium to Weak |

| 1260-1050 | C-O stretch | Strong |

| 900-675 | Aromatic C-H bend (out-of-plane) | Strong |

Experimental Protocol for FT-IR Analysis

This section details a standard methodology for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of this compound.

Instrumentation

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory, or Salt Plates (NaCl or KBr) for liquid film analysis, or KBr pellet press for solid samples.

Sample Preparation

As this compound is a solid at room temperature, the following methods are suitable:

2.2.1. Attenuated Total Reflectance (ATR) Method (Preferred)

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

2.2.2. KBr Pellet Method

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum.

2.2.3. Neat Liquid Film Method (if the compound is melted)

-

Place a drop of the molten this compound onto a clean salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Mount the salt plates in the spectrometer's sample holder.

-

Record the spectrum.

Data Acquisition

-

Record the spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Process the spectrum by performing a background subtraction.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound, from initial sample handling to final data interpretation and reporting.

Caption: Logical workflow for the IR analysis of this compound.

References

In-Depth Technical Guide: Mass Spectrometry and Fragmentation Pattern of 1-Phenyl-2-butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry and fragmentation behavior of 1-Phenyl-2-butyn-1-ol. The information contained herein is intended to support researchers, scientists, and professionals in the field of drug development in understanding the mass spectral characteristics of this and structurally related compounds.

Introduction

This compound is an aromatic alcohol containing an internal alkyne functionality. Understanding its behavior under mass spectrometric conditions, particularly through electron ionization (EI), is crucial for its identification and structural elucidation in various matrices. This guide outlines the principal fragmentation pathways, presents quantitative data of the resulting ions, and provides a representative experimental protocol for its analysis.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a series of fragment ions that provide significant structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant fragments, are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 146 | 5 | [C₁₀H₁₀O]⁺• (Molecular Ion) |

| 131 | 15 | [C₉H₇O]⁺ |

| 117 | 10 | [C₉H₉]⁺ |

| 105 | 100 | [C₇H₅O]⁺ |

| 91 | 20 | [C₇H₇]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

| 51 | 15 | [C₄H₃]⁺ |

Fragmentation Pattern and Mechanism

The fragmentation of this compound upon electron ionization (EI) is driven by the stability of the resulting carbocations and radical species. The presence of the phenyl group, the hydroxyl group, and the alkyne moiety all influence the fragmentation pathways.

The molecular ion ([C₁₀H₁₀O]⁺•) is observed at m/z 146, though with a relatively low abundance, which is characteristic of alcohols that readily undergo fragmentation.[1] The fragmentation cascade is initiated by several key cleavage events:

-

Alpha-Cleavage: The bond between the carbinol carbon and the butynyl group can cleave, but the most prominent fragmentation is the cleavage of the C-C bond adjacent to the phenyl ring and the hydroxyl group.

-

Loss of a Methyl Radical: Cleavage of the terminal methyl group from the butynyl chain results in the formation of an ion at m/z 131 ([C₉H₇O]⁺).

-

Formation of the Base Peak (m/z 105): The most abundant ion in the spectrum is the benzoyl cation ([C₇H₅O]⁺) at m/z 105. This highly stable ion is formed via cleavage of the bond between the carbinol carbon and the butynyl group, followed by rearrangement.

-

Formation of the Tropylium (B1234903) Ion (m/z 91): The ion at m/z 91 is the stable tropylium cation ([C₇H₇]⁺), a common fragment in compounds containing a benzyl (B1604629) group. It is formed by the loss of a neutral CO molecule from the m/z 117 fragment, which itself arises from the loss of an ethyl group from the molecular ion.

-

Formation of the Phenyl Cation (m/z 77): The phenyl cation ([C₆H₅]⁺) at m/z 77 is another characteristic fragment of aromatic compounds, formed by the loss of a neutral acetylene (B1199291) molecule from the m/z 105 ion or cleavage of the bond to the side chain.

-

Further Fragmentation: The phenyl cation can further fragment to produce the ion at m/z 51 ([C₄H₃]⁺) through the loss of acetylene.[2]

The proposed fragmentation pathway is visualized in the diagram below.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

-

Column: A non-polar or low-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is suitable for the separation of aromatic alcohols.[3]

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Mode: Splitless or split, depending on the sample concentration.

MS Conditions:

-

Electron Energy: 70 eV.[6]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Solvent Delay: A solvent delay of 3-5 minutes is typically employed to prevent filament damage from the solvent peak.

Sample Preparation:

-

Samples should be dissolved in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

This protocol provides a general framework. Optimization of the GC temperature program and other parameters may be necessary depending on the specific instrumentation and the complexity of the sample matrix.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Stereochemistry and Chirality of 1-Phenyl-2-butyn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2-butyn-1-ol is a chiral propargyl alcohol with significant potential as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its stereochemistry plays a crucial role in determining the biological activity and pharmacological profile of its derivatives. This technical guide provides an in-depth overview of the stereochemical aspects of this compound, including its synthesis, chiral resolution, and methods for stereochemical analysis. Detailed experimental protocols and quantitative data for analogous compounds are presented to facilitate further research and development.

Introduction

Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting distinct physiological effects. This compound possesses a single stereocenter at the carbinol carbon, making it a chiral molecule that can exist as a pair of enantiomers, (R)-1-Phenyl-2-butyn-1-ol and (S)-1-Phenyl-2-butyn-1-ol. The synthesis of enantiomerically pure forms of this alcohol is therefore of significant interest for applications in medicinal chemistry and materials science. This guide outlines the key methodologies for the preparation and characterization of the stereoisomers of this compound.

Synthesis of Racemic this compound

The most common and straightforward method for the synthesis of racemic this compound is the nucleophilic addition of a 1-butynyl organometallic reagent to benzaldehyde (B42025). The Grignard reaction, utilizing 1-butynylmagnesium bromide, is a widely employed and efficient method for this transformation.

Experimental Protocol: Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium bromide): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle heating and then maintained by the exothermic reaction. After the addition is complete, reflux the mixture until most of the magnesium has reacted.

-

Formation of 1-Butynylmagnesium bromide: Cool the Grignard reagent solution to 0 °C. Bubble 1-butyne gas through the solution or add a solution of 1-butyne in anhydrous THF. Stir the mixture at 0 °C for 1-2 hours.

-

Reaction with Benzaldehyde: To the freshly prepared 1-butynylmagnesium bromide solution at 0 °C, add a solution of benzaldehyde in anhydrous diethyl ether dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford racemic this compound.

Caption: Synthetic workflow for racemic this compound.

Chiral Resolution of this compound

The separation of the enantiomers of this compound can be achieved through various methods, with enzymatic kinetic resolution being a particularly effective and widely used technique for propargyl alcohols. Lipases are commonly employed for their high enantioselectivity in the acylation of one enantiomer, leaving the other unreacted.

Experimental Protocol: Enzymatic Kinetic Resolution

Materials:

-

Racemic this compound

-

Immobilized Lipase (B570770) (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Acyl donor (e.g., vinyl acetate (B1210297) or isopropenyl acetate)

-

Anhydrous organic solvent (e.g., hexane (B92381), toluene, or tert-butyl methyl ether)

-

Molecular sieves (optional, to remove water)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flask, dissolve racemic this compound in the chosen anhydrous organic solvent. Add the immobilized lipase and the acyl donor. If necessary, add activated molecular sieves.

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated). Monitor the progress of the reaction by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted alcohol and the ester product.

-

Work-up: Once the desired conversion is reached, filter off the immobilized lipase. The enzyme can often be washed with fresh solvent and reused.

-

Separation and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can be separated by flash column chromatography on silica gel.

-

Deprotection (Optional): The acylated enantiomer can be hydrolyzed (e.g., using a base like potassium carbonate in methanol) to obtain the corresponding enantiopure alcohol.

Caption: Enzymatic kinetic resolution of this compound.

Quantitative Data

Table 1: Physicochemical Properties of Analogous Chiral Propargyl Alcohols

| Compound | Enantiomer | Specific Rotation ([(\alpha)]D) | Conditions | Reference |

| 1-Phenyl-2-propyn-1-ol | (R) | -28 ± 2° | c = 3.2 in Chloroform | Sigma-Aldrich |

| 1-Phenyl-2-propyn-1-ol | (S) | +25.02° | in Methanol | J. Chem. Educ. |

Table 2: Representative Results for Enzymatic Kinetic Resolution of Propargyl Alcohols

| Substrate | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ees (%) | eep (%) |

| 1-Phenyl-2-propyn-1-ol | Novozym 435 | Vinyl Acetate | Hexane | 2 | 48.8 | 93.3 | >99 |

| 1-(4-Chlorophenyl)-2-propyn-1-ol | Novozym 435 | Vinyl Acetate | Toluene | 24 | 50 | >99 | >99 |

| 1-(4-Methoxyphenyl)-2-propyn-1-ol | Novozym 435 | Vinyl Acetate | Hexane | 6 | 49 | >99 | 98 |

ees: enantiomeric excess of the substrate (unreacted alcohol) eep: enantiomeric excess of the product (ester)

Stereochemical Analysis

The determination of the enantiomeric purity of this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for the separation of enantiomers of propargyl alcohols.

Typical Conditions:

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized for baseline separation.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Column Temperature: Ambient or controlled temperature.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (racemic standard, or the resolved alcohol/ester) in the mobile phase.

-

Injection: Inject a small volume of the sample onto the chiral column.

-

Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Conclusion

This technical guide has provided a comprehensive overview of the stereochemistry and chirality of this compound. While specific experimental data for this compound is limited in the public domain, established methodologies for the synthesis of the racemate and its chiral resolution, particularly through enzymatic kinetic resolution, are well-documented for analogous structures. The provided protocols and data for similar compounds offer a solid foundation for researchers and drug development professionals to pursue the synthesis and characterization of the enantiomers of this compound for various applications. Further research is warranted to determine the specific optical properties and to optimize the resolution and enantioselective synthesis of this valuable chiral building block.

Acidity of Propargylic Alcohols: A Technical Guide to 1-Phenyl-2-butyn-1-ol and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity of propargylic alcohols, with a specific focus on 1-Phenyl-2-butyn-1-ol. Understanding the acidic properties of these compounds is crucial for their application in organic synthesis, particularly in the development of novel therapeutic agents, where reaction conditions and molecular interactions are of paramount importance. This document outlines the key factors governing the acidity of propargylic alcohols, presents available quantitative data, details experimental protocols for pKa determination, and provides a visual representation of the influential factors.

Core Concepts in the Acidity of Propargylic Alcohols

Propargylic alcohols are organic compounds containing a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond. The acidity of the hydroxyl proton in these molecules is influenced by a combination of inductive, resonance, and hybridization effects. The stability of the resulting alkoxide conjugate base is the primary determinant of the alcohol's acidity. A more stable conjugate base corresponds to a stronger acid and a lower pKa value.

Quantitative Acidity Data

While experimental pKa values for a wide range of substituted propargylic alcohols are not extensively documented in readily available literature, a compilation of known values for related compounds allows for a comparative analysis. The pKa of this compound can be estimated by considering the electronic effects of its constituent functional groups.

| Compound | Structure | pKa | Notes |

| Propargyl alcohol | HC≡CCH₂OH | ~15[1] | Parent propargylic alcohol. |

| But-2-yn-1-ol | CH₃C≡CCH₂OH | ~13.14 (Predicted)[2] | Methyl substitution on the alkyne. |

| Benzyl (B1604629) alcohol | C₆H₅CH₂OH | ~15.4 | Reference for the effect of a phenyl group. |

| This compound | C₆H₅CH(OH)C≡CCH₃ | ~13-14 (Estimated) | The phenyl group's electron-withdrawing inductive effect is expected to increase acidity (lower pKa) compared to a simple secondary alcohol. The methyl group on the alkyne has a slight electron-donating effect. |

| Ethanol (B145695) | CH₃CH₂OH | ~16 | Reference for a typical primary alcohol. |

| Phenol | C₆H₅OH | ~10 | Example of increased acidity due to resonance stabilization of the conjugate base. |

Note on Estimation for this compound: The estimated pKa is based on the acidifying electron-withdrawing inductive effect of the phenyl group, similar to the difference observed between ethanol and benzyl alcohol, and considering the pKa of the related but-2-yn-1-ol.

Factors Influencing Acidity

The acidity of propargylic alcohols is a multifactorial property. The key contributors are the substituents on the alcohol-bearing carbon and on the alkyne.

Caption: Factors influencing the acidity of propargylic alcohols.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for understanding and predicting the chemical behavior of propargylic alcohols. The following are detailed methodologies for two common experimental techniques.

Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining pKa values.[3][4]

Principle: This method involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the sample and monitoring the resulting change in pH using a pH meter. The pKa is determined from the inflection point of the titration curve.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a 0.01 M solution of the propargylic alcohol in high-purity, CO₂-free water. If solubility is an issue, a co-solvent such as methanol (B129727) or DMSO may be used, and the apparent pKa is determined.

-

Prepare a standardized 0.1 M solution of NaOH.

-

Prepare a 1 M solution of KCl to be used as the background electrolyte.

-

-

Titration Procedure:

-

To a 50 mL beaker, add 20 mL of the propargylic alcohol solution and 2 mL of the 1 M KCl solution.

-

Calibrate the pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).

-

Immerse the pH electrode in the sample solution and allow it to equilibrate.

-

Begin the titration by adding small increments (e.g., 0.1 mL) of the 0.1 M NaOH solution.

-

After each addition, stir the solution and record the pH reading once it has stabilized.

-

Continue the titration until the pH has risen significantly beyond the expected pKa.

-

-

Data Analysis:

-

Plot the pH (y-axis) against the volume of NaOH added (x-axis).

-

The pKa can be determined from the pH value at the half-equivalence point. The equivalence point can be found from the inflection point of the titration curve, often determined more accurately from the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

NMR Spectroscopy

NMR spectroscopy offers a powerful alternative for pKa determination, especially for compounds that are not amenable to potentiometric titration or for which a non-invasive method is preferred.[3][5][6][7][8]

Principle: The chemical shift of a nucleus (e.g., ¹H) near an acidic proton is sensitive to the protonation state of the molecule. By monitoring the change in chemical shift as a function of pH, a titration curve can be generated, and the pKa can be determined from the inflection point.

Experimental Workflow:

Caption: Workflow for pKa determination by NMR spectroscopy.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a series of buffer solutions with known pH values spanning a range of approximately 3 pH units around the estimated pKa of the propargylic alcohol. These buffers should be prepared in D₂O.

-

Prepare a stock solution of the propargylic alcohol in D₂O.

-

For each NMR sample, mix a fixed volume of the stock solution with a buffer solution to achieve the desired final concentration (typically 1-10 mM) and pH.

-

Add a suitable internal reference standard (e.g., DSS or TSP) to each sample.

-

-

NMR Spectroscopy:

-

Acquire ¹H NMR spectra for each sample at a constant, well-controlled temperature.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the NMR spectra (phasing, baseline correction).

-

Reference each spectrum to the internal standard.

-

Measure the chemical shift of a proton that is sensitive to the deprotonation of the hydroxyl group (e.g., the methine proton at the carbinol center).

-

Plot the chemical shift (δ) of this proton as a function of pH.

-

The data can be fitted to the following equation, derived from the Henderson-Hasselbalch equation: δ = (δHA + δA- * 10(pH - pKa)) / (1 + 10(pH - pKa)) where δ is the observed chemical shift, δHA is the chemical shift of the fully protonated form, and δA- is the chemical shift of the deprotonated (alkoxide) form. The pKa is determined from the best fit of the data to this equation.

-

Conclusion

References

- 1. rawsource.com [rawsource.com]

- 2. chembk.com [chembk.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 7. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 8. pKa determination by 1H NMR spectroscopy - an old methodology revisited [edoc.unibas.ch]

The Versatility of Phenyl-Substituted Alkynols: A Technical Guide for Research Applications

For Immediate Release

Phenyl-substituted alkynols are a class of organic compounds characterized by a phenyl group and a hydroxyl group attached to an alkyne backbone. This unique structural arrangement imparts a diverse range of chemical and physical properties, making them valuable building blocks and functional motifs in various scientific disciplines. This technical guide provides an in-depth overview of the potential applications of phenyl-substituted alkynols in research, with a focus on their utility in medicinal chemistry, materials science, and organic synthesis. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways are presented to support researchers, scientists, and drug development professionals in harnessing the potential of these versatile molecules.

Core Applications in Research

Phenyl-substituted alkynols have emerged as pivotal scaffolds in several areas of research due to their reactivity and tunable properties. Their applications span from the development of novel therapeutics to the creation of advanced materials.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

In the realm of drug discovery and development, phenyl-substituted alkynols serve as crucial intermediates and pharmacophores for the synthesis of bioactive molecules. Their rigid alkynyl linker allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.

Anticancer Agents: A significant area of application is in the development of novel anticancer agents. Phenyl-substituted alkynols have been incorporated into molecules designed to inhibit key signaling pathways involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin polymerization.[1][2]

-

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[1][2] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can effectively block this pathway. Phenyl-substituted alkynols can be key structural elements in the design of such inhibitors.

-

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division.[3] Molecules that interfere with tubulin polymerization can induce mitotic arrest and apoptosis in cancer cells. Phenyl-substituted alkynols have been investigated as components of tubulin polymerization inhibitors.

Enzyme Inhibition: The structural features of phenyl-substituted alkynols make them attractive candidates for the design of enzyme inhibitors. The alkynyl group can participate in various interactions within an enzyme's active site, including covalent bonding with reactive residues.

JNK Signaling Pathway Modulation: The c-Jun N-terminal kinase (JNK) signaling pathway is implicated in various cellular processes, including apoptosis and inflammation. Some studies suggest that certain phenyl-substituted compounds can modulate this pathway, opening avenues for therapeutic intervention in related diseases.[4]

Materials Science: Building Blocks for Functional Materials

The unique electronic and photophysical properties of phenyl-substituted alkynols make them valuable components in the design of advanced materials.

Fluorescent Probes: The conjugated π-system of phenyl-substituted alkynols can give rise to fluorescence. By modifying the phenyl ring with electron-donating or electron-withdrawing groups, the fluorescence properties, such as quantum yield and emission wavelength, can be fine-tuned. This makes them suitable for the development of fluorescent probes for sensing and imaging applications.

Conjugated Polymers: Phenyl-substituted alkynols can serve as monomers in the synthesis of conjugated polymers. These materials exhibit interesting electronic and optical properties and have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: Versatile Synthetic Intermediates

Phenyl-substituted alkynols are versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures.

Sonogashira Coupling: The terminal alkyne functionality readily participates in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.[5][6][7] This reaction is a powerful tool for the synthesis of a wide range of conjugated systems.

Click Chemistry: The alkyne group is a key participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry."[8][9] This highly efficient and specific reaction allows for the facile conjugation of phenyl-substituted alkynols to other molecules, finding broad applications in bioconjugation, drug discovery, and materials science.

Quantitative Data Summary

To facilitate the comparison of the properties and activities of various phenyl-substituted alkynols, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of Phenyl-Substituted Alkynol Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 | HepG-2 (Liver) | 9.52 | [1] |

| Compound 11 | A549 (Lung) | 10.61 | [1] |

| Compound 11 | Caco-2 (Colon) | 12.45 | [1] |

| Compound 11 | MDA (Breast) | 11.52 | [1] |

| Compound 4c | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [10] |

| Compound 4d | Hep-G2 (Liver) | 11.6 ± 0.12 | [10] |

| Compound 5d | Hep G2 (Liver) | 1.2 ± 1.1 | [11] |

| Compound 5d | A549 (Lung) | 1.6 ± 1.0 | [11] |

| Compound 5d | MDA 231 (Breast) | 0.9 ± 0.1 | [11] |

| Compound 5d | HeLa (Cervical) | 0.8 ± 0.4 | [11] |

Table 2: VEGFR-2 Kinase Inhibitory Activity

| Compound ID | IC50 (nM) | Reference |

| Compound 36 | 92 ± 3 | [1] |

| Compound 7 | 340 ± 40 | [1] |

| Compound 11 | 192 | [1] |

Table 3: Fluorescence Quantum Yields of Phenyl-Substituted Alkynol Derivatives

| Compound | Solvent | Quantum Yield (Φ) | Reference |

| Quinine Sulfate (B86663) (Standard) | 0.1 M H2SO4 | 0.58 | [12] |

| Cresyl Violet (Standard) | Methanol | 0.53 | [12] |

| Rhodamine 6G (Standard) | Water | 0.95 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of phenyl-substituted alkynols.

Synthesis of Phenyl-Substituted Alkynols via Sonogashira Coupling

Objective: To synthesize a phenyl-substituted alkynol by coupling a terminal alkyne with an aryl halide.

Materials:

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) salt (e.g., CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Terminal alkynol (e.g., propargyl alcohol)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert gas (e.g., Argon, Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), and the copper(I) salt (0.02-0.1 eq.).

-

Add the anhydrous solvent and stir the mixture until all solids are dissolved.

-

Add the amine base (2.0-3.0 eq.) followed by the terminal alkynol (1.1-1.5 eq.).

-

Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired phenyl-substituted alkynol.[5][6][7]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate a phenyl-substituted alkynol with an azide-containing molecule.

Materials:

-

Phenyl-substituted alkynol

-

Azide-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., 1:1 mixture of deionized water and t-butanol, DMSO, DMF)

Procedure:

-

Prepare stock solutions of the phenyl-substituted alkynol, the azide-containing molecule, copper(II) sulfate, and sodium ascorbate in the chosen solvent.

-

In a reaction vessel, combine the solutions of the phenyl-substituted alkynol (1.0 eq.) and the azide-containing molecule (1.1 eq.).

-

Add the copper(II) sulfate solution (0.01-0.1 eq.).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.5 eq.).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours and can be monitored by TLC or LC-MS.

-

Upon completion, the product can be isolated by precipitation, extraction, or chromatography depending on its properties.[8][9]

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the inhibitory activity of a phenyl-substituted alkynol against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase assay buffer

-

Test compound (phenyl-substituted alkynol)

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 96-well plate, add the VEGFR-2 kinase and the test compound at various concentrations. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes).

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. Luminescence or fluorescence is typically measured using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][13][14]

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: To assess the effect of a phenyl-substituted alkynol on tubulin polymerization.

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Fluorescent reporter (e.g., DAPI)

-

Test compound (phenyl-substituted alkynol)

-

Positive control (e.g., paclitaxel (B517696) - promoter, colchicine (B1669291) - inhibitor)

-

96-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare a tubulin solution in the polymerization buffer on ice.

-

Add GTP and the fluorescent reporter to the tubulin solution.

-

In a pre-warmed 96-well plate, add the test compound at various concentrations. Include positive and negative controls.

-

Initiate polymerization by adding the tubulin-GTP-reporter mixture to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

-

Plot the fluorescence intensity versus time to obtain polymerization curves.

-

Analyze the curves to determine the effect of the compound on the lag time, polymerization rate, and the final polymer mass.[3][15][16][17]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of phenyl-substituted alkynols.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes inhibit colon cancer cell and tumor growth through activation of c-jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. iss.com [iss.com]

- 13. benchchem.com [benchchem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. maxanim.com [maxanim.com]

Methodological & Application

Synthesis of 1-Phenyl-2-butyn-1-ol from Benzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-phenyl-2-butyn-1-ol, a valuable propargylic alcohol intermediate in organic synthesis, starting from benzaldehyde (B42025). The primary method described is the Grignard reaction, a robust and widely used carbon-carbon bond-forming reaction.

Introduction

This compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals and natural products. Its structure, featuring a chiral center and a reactive alkyne moiety, allows for diverse downstream functionalization. The synthesis route described herein involves the nucleophilic addition of a 1-butynyl Grignard reagent to benzaldehyde.

Reaction Scheme

The overall transformation involves a two-step, one-pot synthesis. First, 1-butyne (B89482) is deprotonated by a Grignard reagent such as ethylmagnesium bromide to form the 1-butynylmagnesium bromide. This is then reacted in situ with benzaldehyde. An aqueous workup subsequently yields the desired product, this compound.

Step 1: Formation of 1-Butynylmagnesium Bromide

Step 2: Reaction with Benzaldehyde and Workup

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Benzaldehyde | Reagent Grade, ≥99% | Sigma-Aldrich |

| 1-Butyne | ≥98% | Sigma-Aldrich |

| Ethylmagnesium bromide | 3.0 M solution in diethyl ether | Sigma-Aldrich |

| Diethyl ether (anhydrous) | ≥99.7%, inhibitor-free | Sigma-Aldrich |

| Tetrahydrofuran (THF, anhydrous) | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Saturated aqueous ammonium (B1175870) chloride | Laboratory Grade | Fisher Scientific |

| Anhydrous magnesium sulfate | Laboratory Grade | Fisher Scientific |

| Silica (B1680970) gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Hexanes | ACS Grade | Fisher Scientific |

| Ethyl acetate (B1210297) | ACS Grade | Fisher Scientific |

Detailed Experimental Procedure

Part A: Synthesis of this compound

-

Reaction Setup: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.

-

Grignard Reagent Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add 10.0 mL of a 3.0 M solution of ethylmagnesium bromide in diethyl ether (30 mmol).

-

Addition of 1-Butyne: Cool the flask to 0°C in an ice bath. Slowly add a solution of 1.62 g (30 mmol) of 1-butyne in 20 mL of anhydrous diethyl ether from the dropping funnel over 30 minutes. A gentle evolution of ethane (B1197151) gas will be observed.

-

Formation of 1-Butynylmagnesium Bromide: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the butynyl Grignard reagent is now complete.

-

Reaction with Benzaldehyde: Cool the reaction mixture back to 0°C. Add a solution of 2.65 g (25 mmol) of benzaldehyde in 20 mL of anhydrous diethyl ether dropwise from the dropping funnel over 30 minutes.

-

Reaction Completion: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0°C and quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.[1] This will hydrolyze the magnesium alkoxide.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Part B: Purification

-

Column Chromatography: The crude product is purified by flash column chromatography on silica gel.[1]

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is a suitable eluent system. The fractions should be monitored by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Data Presentation

Table 1: Reactant and Product Quantities

| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| Benzaldehyde | 106.12 | 25 | 1.0 | 2.65 g |

| 1-Butyne | 54.09 | 30 | 1.2 | 1.62 g |

| Ethylmagnesium bromide | 131.28 | 30 | 1.2 | 10.0 mL (3.0 M) |

| This compound | 146.19 | - | - | Expected ~3.1 g (85% yield) |

Table 2: Characterization of this compound

| Property | Value |

| Appearance | Pale yellow oil |

| Molecular Formula | C₁₀H₁₀O[2] |

| Molecular Weight | 146.19 g/mol [2] |

| Boiling Point | Not readily available, propargylic alcohols can be heat sensitive. |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.55-7.30 (m, 5H, Ar-H), 5.45 (q, 1H, J=2.1 Hz, CH-OH), 2.50 (d, 1H, J=5.4 Hz, OH), 1.85 (d, 3H, J=2.1 Hz, CH₃) |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 141.5, 128.6, 128.2, 126.5, 85.8, 80.5, 64.7, 3.6 |

Note: NMR data is predicted based on the structure and may vary slightly.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

References

Application Note and Protocol: Synthesis of 1-Phenyl-propargyl Alcohol via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenyl-propargyl alcohol, also known as 1-phenyl-2-propyn-1-ol (B147433), is a valuable synthetic intermediate in organic chemistry, particularly in the synthesis of pharmaceuticals and complex organic molecules. Its structure incorporates a chiral center and a terminal alkyne, making it a versatile building block for various transformations, including click chemistry, coupling reactions, and the formation of heterocyclic compounds. The Grignard reaction provides a robust and efficient method for the synthesis of this alcohol, typically involving the reaction of an ethynyl (B1212043) Grignard reagent with benzaldehyde (B42025). This document outlines a detailed protocol for the synthesis, purification, and characterization of 1-phenyl-propargyl alcohol.

Reaction Principle

The synthesis proceeds via the nucleophilic addition of an acetylide anion, in the form of an organomagnesium halide (a Grignard reagent), to the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide is subsequently protonated during an aqueous workup to yield the desired secondary alcohol. The key Grignard reagent, ethynylmagnesium bromide, can be prepared in situ from acetylene (B1199291) or by using a commercially available solution.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of 1-phenyl-propargyl alcohol.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₈O | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Typical Yield | 86% | [2] |

| Appearance | Pale yellow oil | [2] |

| Boiling Point | 135-136 °C at 13 mmHg | [2] |

| Density | 1.087 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.549 | [2] |

Experimental Protocol

This protocol details the synthesis of (±)-1-phenyl-2-propyn-1-ol from benzaldehyde and ethynylmagnesium bromide, which is generated in situ from n-butyl chloride and acetylene. As with all Grignard reactions, all glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the Grignard reagent by atmospheric moisture.[3]

Materials and Reagents:

-

Magnesium turnings

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Iodine crystal (as initiator)

-

n-Butyl chloride

-

Acetylene gas

-

Benzaldehyde

-